molecular formula C18H21FN2O4S B5172472 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

货号: B5172472
分子量: 380.4 g/mol
InChI 键: XLMOTGFNBFTAKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cell lymphomas. TAK-659 has shown promise in preclinical studies as a potential treatment for B-cell malignancies.

作用机制

4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide targets BTK, which is a key enzyme in the BCR signaling pathway. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. By inhibiting BTK activity, this compound blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.

实验室实验的优点和局限性

One advantage of 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its selectivity for BTK, which makes it a useful tool for studying the BCR signaling pathway in B-cell lymphomas. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

未来方向

There are several potential future directions for research on 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One possibility is to investigate its efficacy in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of B-cell lymphomas. Another direction is to explore the use of this compound in other BTK-driven diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, further preclinical studies are needed to optimize the dosing and scheduling of this compound and to better understand its mechanism of action.

合成方法

The synthesis of 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-furylmethylamine to form 4-fluoro-3-nitro-N-(2-furylmethyl)benzamide. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield 4-fluoro-N-(2-furylmethyl)-3-aminobenzamide. The final step involves the reaction of this intermediate with 4-methylpiperidine-1-sulfonyl chloride to form this compound.

科学研究应用

4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of B-cell lymphoma. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cell lymphoma cells. In vivo studies have demonstrated that this compound is effective at reducing tumor growth in xenograft models of B-cell lymphoma.

属性

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-6-8-21(9-7-13)26(23,24)17-11-14(4-5-16(17)19)18(22)20-12-15-3-2-10-25-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMOTGFNBFTAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。